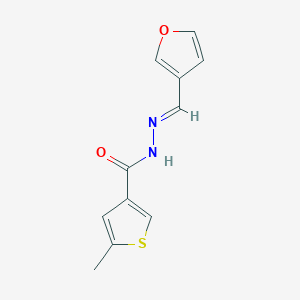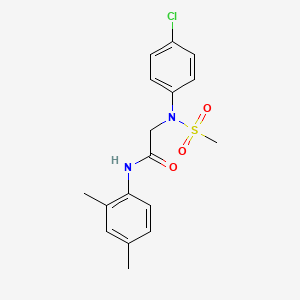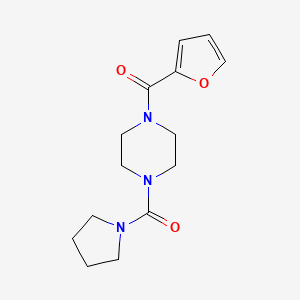![molecular formula C15H12ClF3N2O2 B5832218 N-(3-chlorophenyl)-N'-[2-methoxy-5-(trifluoromethyl)phenyl]urea](/img/structure/B5832218.png)
N-(3-chlorophenyl)-N'-[2-methoxy-5-(trifluoromethyl)phenyl]urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-chlorophenyl)-N'-[2-methoxy-5-(trifluoromethyl)phenyl]urea, also known as Metribuzin, is a herbicide widely used in agriculture to control weeds. It belongs to the chemical class of triazinones and is effective against a broad range of weed species.
Mecanismo De Acción
N-(3-chlorophenyl)-N'-[2-methoxy-5-(trifluoromethyl)phenyl]urea works by inhibiting the photosynthesis process in plants. It binds to the D1 protein in the photosystem II complex, which is responsible for the light-dependent reactions of photosynthesis. This leads to the disruption of electron transport and the production of reactive oxygen species, which ultimately results in plant cell death.
Biochemical and Physiological Effects:
N-(3-chlorophenyl)-N'-[2-methoxy-5-(trifluoromethyl)phenyl]urea has been shown to have a range of biochemical and physiological effects on plants. It has been shown to inhibit the synthesis of chlorophyll, carotenoids, and other pigments, leading to a bleaching effect on the plant. N-(3-chlorophenyl)-N'-[2-methoxy-5-(trifluoromethyl)phenyl]urea also affects the activity of enzymes involved in the synthesis of amino acids and proteins, leading to a reduction in plant growth.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(3-chlorophenyl)-N'-[2-methoxy-5-(trifluoromethyl)phenyl]urea has several advantages for use in lab experiments. It is a highly effective herbicide, and its mode of action is well understood. It is also relatively easy to apply and can be used in a range of experimental setups. However, there are also limitations to its use. N-(3-chlorophenyl)-N'-[2-methoxy-5-(trifluoromethyl)phenyl]urea can be toxic to non-target organisms, and its effects on the environment need to be carefully considered. It is also important to note that the concentration of N-(3-chlorophenyl)-N'-[2-methoxy-5-(trifluoromethyl)phenyl]urea used in lab experiments needs to be carefully controlled, as higher concentrations can have unintended effects on plant growth and development.
Direcciones Futuras
There are several future directions for research on N-(3-chlorophenyl)-N'-[2-methoxy-5-(trifluoromethyl)phenyl]urea. One area of interest is the development of new formulations of the herbicide that are more environmentally friendly. Another area of research is the identification of new target sites for herbicides, which could lead to the development of more effective and selective herbicides. Additionally, more research is needed to understand the impact of N-(3-chlorophenyl)-N'-[2-methoxy-5-(trifluoromethyl)phenyl]urea on non-target organisms and the environment, as this will be important for the development of safe and sustainable agricultural practices.
Conclusion:
N-(3-chlorophenyl)-N'-[2-methoxy-5-(trifluoromethyl)phenyl]urea is a widely used herbicide that has been extensively studied for its herbicidal properties and its impact on the environment. Its mode of action is well understood, and it has several advantages for use in lab experiments. However, its impact on non-target organisms and the environment needs to be carefully considered. There are several future directions for research on N-(3-chlorophenyl)-N'-[2-methoxy-5-(trifluoromethyl)phenyl]urea, including the development of new formulations and the identification of new target sites for herbicides.
Métodos De Síntesis
N-(3-chlorophenyl)-N'-[2-methoxy-5-(trifluoromethyl)phenyl]urea is synthesized by reacting 2-chloro-4,6-dimethoxy-1,3,5-triazine with 2-methoxy-5-(trifluoromethyl)aniline in the presence of a base such as sodium hydroxide. The reaction results in the formation of N-(3-chlorophenyl)-N'-[2-methoxy-5-(trifluoromethyl)phenyl]urea, which is then purified and crystallized.
Aplicaciones Científicas De Investigación
N-(3-chlorophenyl)-N'-[2-methoxy-5-(trifluoromethyl)phenyl]urea has been extensively studied for its herbicidal properties and its effects on the environment. It has been used in numerous scientific studies to evaluate its effectiveness in controlling weeds and its impact on non-target organisms. N-(3-chlorophenyl)-N'-[2-methoxy-5-(trifluoromethyl)phenyl]urea has also been studied for its potential use as a tool in plant physiology research.
Propiedades
IUPAC Name |
1-(3-chlorophenyl)-3-[2-methoxy-5-(trifluoromethyl)phenyl]urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12ClF3N2O2/c1-23-13-6-5-9(15(17,18)19)7-12(13)21-14(22)20-11-4-2-3-10(16)8-11/h2-8H,1H3,(H2,20,21,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SBKSLQLBSLLNFE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(F)(F)F)NC(=O)NC2=CC(=CC=C2)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12ClF3N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[(4-morpholinylamino)carbonothioyl]-2-thiophenecarboxamide](/img/structure/B5832145.png)
![(2-chlorobenzyl)[2-(diethylamino)ethyl]methylamine](/img/structure/B5832150.png)
![N-[4-(difluoromethoxy)phenyl]-2-[(5-methyl-1,3,4-oxadiazol-2-yl)thio]acetamide](/img/structure/B5832152.png)
![6-ethyl-3-[2-oxo-2-(1-piperidinyl)ethyl]thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5832158.png)


![N-ethyl-N'-(3-methylphenyl)-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}urea](/img/structure/B5832183.png)
![N-1,3-benzodioxol-5-yl-N'-[2-(4-chlorophenyl)ethyl]thiourea](/img/structure/B5832195.png)



![N-[2-(acetylamino)phenyl]-3,5-dimethoxybenzamide](/img/structure/B5832210.png)
